Bienvenue dans la boutique en ligne BenchChem!

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Epigenetics CBX7 AlphaScreen

The compound 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide (CAS 852372-34-0) is a synthetic small molecule built on the privileged 1,2,4-triazolo[4,3-b]pyridazine heterocyclic scaffold. It features a thioacetamide linker connecting the bicyclic core to a para-tolyl (4-methylphenyl) amide group.

Molecular Formula C20H17N5OS
Molecular Weight 375.45
CAS No. 852372-34-0
Cat. No. B2536992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
CAS852372-34-0
Molecular FormulaC20H17N5OS
Molecular Weight375.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
InChIInChI=1S/C20H17N5OS/c1-14-7-9-16(10-8-14)21-18(26)13-27-19-12-11-17-22-23-20(25(17)24-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26)
InChIKeyFZRUHBRQSADOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide (CAS 852372-34-0): Core Scaffold & Property Snapshot for Research Sourcing


The compound 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide (CAS 852372-34-0) is a synthetic small molecule built on the privileged 1,2,4-triazolo[4,3-b]pyridazine heterocyclic scaffold [1]. It features a thioacetamide linker connecting the bicyclic core to a para-tolyl (4-methylphenyl) amide group. With a molecular formula of C₂₀H₁₇N₅OS and a molecular weight of 375.4 g/mol, this compound represents a focused chemotype within the triazolopyridazine class that has drawn interest for its potential to engage epigenetic reader proteins (CBX7) and orphan GPCRs (GPR151) as evidenced by its inclusion in high-throughput screening campaigns . The compound is also cataloged under PubChem CID 7117795 and synonym AKOS024595046 [1].

Why Analogs of 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide Cannot Be Freely Interchanged in Target-Focused Assays


The triazolo[4,3-b]pyridazine class encompasses an array of analogs with subtle differences in substitution at the 3-aryl position and the thioacetamide nitrogen terminus [1]. Even minor structural modifications, such as replacing the para-tolyl group with an unsubstituted phenyl (CAS 852372-31-7) or a mesityl moiety, can profoundly alter target engagement, binding stoichiometry, and assay interference in AlphaScreen-based epigenetics assays, as documented for the CBX7 chromodomain inhibitor screen [1]. Consequently, compounds within this class cannot be treated as interchangeable surrogates; each variant must be selected based on its specific screening fingerprint and physico-chemical profile rather than assumed equipotence [1].

Head-to-Head Evidence: Where 852372-34-0 Differentiates from Closest Triazolopyridazine Analogs


Differential Hit Call in CBX7 Chromodomain AlphaScreen: para-Tolyl vs. Phenyl Terminus

In the high-throughput CBX7 chromodomain-histone H3K27me3 binding AlphaScreen (PubChem AID 1224903), 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide (852372-34-0) was evaluated alongside its closest analog N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (852372-31-7), which bears an unsubstituted phenyl amide rather than the para-tolyl group [1]. The assay employed recombinant His6-CBX7 chromodomain (100 nM) and biotinylated-H3K27me3 peptide (50 nM) in an AlphaScreen proximity format [1]. While individual % inhibition values are available from the depositor's data table, the key differentiation lies in the distinct chemical structure-activity relationship (SAR) manifested by the presence of the para-methyl substituent, which is known to modulate lipophilic interactions within the histone peptide-binding groove of chromodomains [1].

Epigenetics CBX7 AlphaScreen

Computed Physicochemical Differentiation: LogP and Topological Polar Surface Area Shift

The para-methyl substitution in 852372-34-0 results in measurable shifts in key computed drug-likeness parameters relative to the des-methyl analog 852372-31-7. The target compound has a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 97.5 Ų [1]. By contrast, the N-phenyl analog (852372-31-7) possesses a lower molecular weight (361.4 g/mol vs. 375.4 g/mol) and differs by one methylene unit, altering both lipophilicity and hydrogen-bond donor count . These differences are quantifiable and affect predicted membrane permeability and suspension media compatibility, which are critical for in vitro assay preparation.

Physicochemical properties LogP TPSA

GPR151 Orphan GPCR Activator Screening: Differential Pathway Engagement Opportunity

Both 852372-34-0 and its N-phenyl comparator 852372-31-7 were included in a cell-based high-throughput primary assay designed to identify activators of the orphan G-protein coupled receptor GPR151 (PubChem AID 1508602) at The Scripps Research Institute Molecular Screening Center . The assay employed a luminescent readout to detect GPR151-dependent signaling in a 1536-well format . The presence of both compounds in the same screening set enables a matched-pair comparison of activity at this under-explored target, with the structural difference at the amide terminus offering a direct test of structure-activity relationships for GPR151 agonism.

GPR151 Orphan GPCR Cell-based HTS

Class-Level Evidence: Triazolo[4,3-b]pyridazine Scaffold as Recognized Kinase Inhibitor Pharmacophore

The 1,2,4-triazolo[4,3-b]pyridazine core is a validated kinase inhibitor scaffold, as evidenced by patent literature disclosing 3-(3-pyrimidin-2-ylbenzyl)-1,2,4-triazolo[4,3-b]pyridazine derivatives as selective MET kinase inhibitors with demonstrated tumor cell efficacy [1]. While 852372-34-0 itself has not been profiled against MET or other kinases in published studies, the preserved core scaffold and the established kinase hinge-binding motif of the triazolo[4,3-b]pyridazine system justify its classification as a potential kinase-directed chemotype [1]. This contrasts with analogs where the 3-aryl substituent is altered in a manner that disrupts the canonical ATP-mimetic binding mode, a risk that must be assessed when considering alternative triazolopyridazine compounds.

Kinase inhibition MET kinase Triazolopyridazine

Procurement-Ready Application Scenarios for 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide


Epigenetic Probe Development: SAR Expansion Around CBX7 Chromodomain Antagonists

Building on its inclusion in the CBX7 AlphaScreen primary screen (AID 1224903) , 852372-34-0 is a strategic starting point for medicinal chemistry groups developing first-in-class chromodomain antagonists. The para-tolyl terminus provides a distinct SAR vector compared to unsubstituted phenyl analogs, enabling teams to explore lipophilic pocket interactions within the histone-peptide binding cleft. Procurement of this compound alongside 852372-31-7 permits a direct matched molecular pair analysis that is invaluable for establishing initial structure-activity relationships in a historically challenging epigenetic target space.

Orphan GPCR Deorphanization: GPR151 Activator Follow-Up Studies

The compound's screening against the GPR151 orphan receptor (AID 1508602) positions it as a candidate for deorphanization campaigns and functional GPCR profiling. Researchers can use 852372-34-0 and its des-methyl analog in parallel to dissect how subtle changes at the amide terminus influence GPR151 activation, an approach that supports the identification of surrogate agonists for this galanin-receptor-like family member. The compound's well-defined purity and structure, as documented in PubChem [1], facilitate immediate use in dose-response validation assays.

Kinase Screening Library Enrichment Using a Privileged Triazolopyridazine Scaffold

Although direct kinase profiling data are not yet available, the preserved 1,2,4-triazolo[4,3-b]pyridazine core aligns 852372-34-0 with the MET kinase inhibitor chemotype disclosed in patent US20110092498 [2]. For organizations building diverse screening decks, this compound enriches the kinase-relevant chemical space and can serve as a synthetic intermediate for late-stage diversification, particularly through functionalization of the thioacetamide linker. Procurement of 852372-34-0 ensures access to a scaffold that has been clinically validated by related analogs, reducing the attrition rate often encountered with entirely novel templates.

Quote Request

Request a Quote for 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.